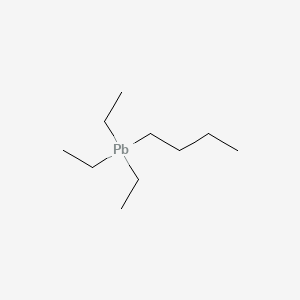
Butyltriethylplumbane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyltriethylplumbane is an organolead compound with the molecular formula C₁₀H₂₄Pb It is a member of the organometallic compounds, which are characterized by the presence of a metal-carbon bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of butyltriethylplumbane typically involves the reaction of lead(IV) chloride with butylmagnesium bromide and triethylaluminum. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The general reaction scheme is as follows: [ \text{PbCl}_4 + \text{BuMgBr} + \text{Et}_3\text{Al} \rightarrow \text{BuPb(Et)}_3 + \text{MgBrCl} + \text{AlCl}_3 ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxicity of lead compounds and the reactivity of the reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions: Butyltriethylplumbane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert this compound to lower oxidation state lead compounds.
Substitution: The butyl and ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation: Lead oxides (PbO, PbO₂) and other lead-containing by-products.
Reduction: Lower oxidation state lead compounds.
Substitution: Various alkyl or aryl lead compounds depending on the substituents used.
Applications De Recherche Scientifique
Butyltriethylplumbane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organolead compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, particularly in understanding lead toxicity and its biochemical interactions.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the radioactive isotopes of lead.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of butyltriethylplumbane involves its interaction with various molecular targets and pathways. The compound can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, inhibition of enzyme activity, and interference with cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form strong bonds with sulfur and nitrogen-containing biomolecules is a key factor in its biological effects.
Comparaison Avec Des Composés Similaires
Tetraethyllead (TEL): Another organolead compound used historically as an anti-knock agent in gasoline.
Trimethyllead: Similar in structure but with methyl groups instead of ethyl groups.
Tetramethyllead: Contains four methyl groups attached to the lead atom.
Comparison: Butyltriethylplumbane is unique due to the presence of both butyl and ethyl groups, which can influence its reactivity and applications. Compared to tetraethyllead, this compound may exhibit different solubility and stability properties. The presence of the butyl group can also affect the compound’s interaction with biological systems, potentially leading to different toxicological profiles.
Propriétés
Numéro CAS |
64346-32-3 |
|---|---|
Formule moléculaire |
C10H24Pb |
Poids moléculaire |
351 g/mol |
Nom IUPAC |
butyl(triethyl)plumbane |
InChI |
InChI=1S/C4H9.3C2H5.Pb/c1-3-4-2;3*1-2;/h1,3-4H2,2H3;3*1H2,2H3; |
Clé InChI |
DNCVNYMGHVGWQB-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Pb](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


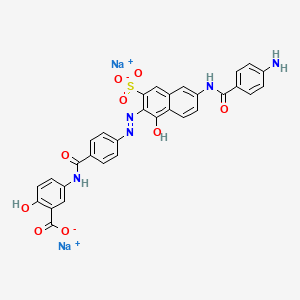

![6-[(2Z)-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide](/img/structure/B13781713.png)

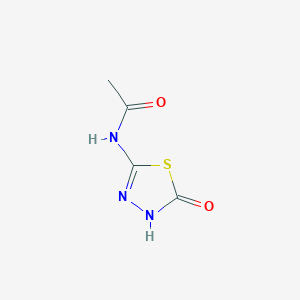
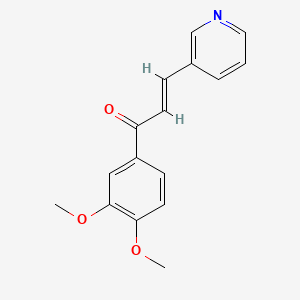
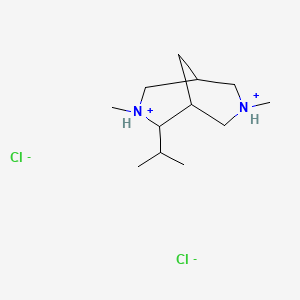
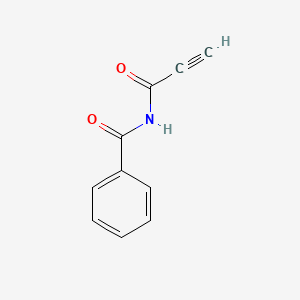

![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
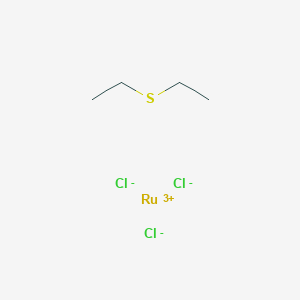
] ester](/img/structure/B13781787.png)
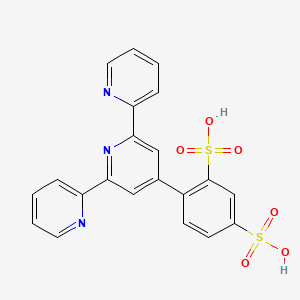
![[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)
